molecular formula C20H25NO6 B2996756 Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 302548-63-6

Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2996756
CAS No.: 302548-63-6
M. Wt: 375.421
InChI Key: MUXRQEBELKFHHI-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of dihydropyridines, which are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the dihydropyridine core. One common approach is the condensation of ethyl acetoacetate with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base, followed by cyclization and subsequent methylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for various coupling reactions and functional group transformations.

Biology: Research in biological systems has explored the potential of this compound as a pharmacological agent. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: The compound and its derivatives have been investigated for their therapeutic properties

Industry: In the materials science industry, this compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the dihydropyridine core.

  • Tris(4-methoxy-3,5-dimethylphenyl)phosphine: Another compound with methoxy groups but different core structure.

Uniqueness: Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and reactivity.

Properties

IUPAC Name

dimethyl 4-(4-ethoxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-7-27-14-9-8-13(10-15(14)24-4)18-16(19(22)25-5)11(2)21-12(3)17(18)20(23)26-6/h8-10,18,21H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXRQEBELKFHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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